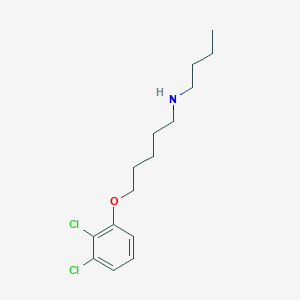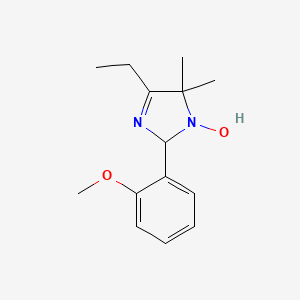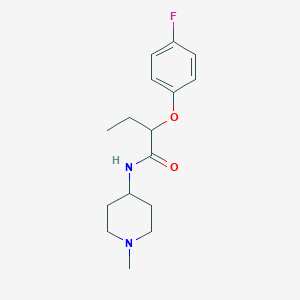
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide, also known as DPI, is a chemical compound that belongs to the class of isoindolinone derivatives. DPI has been widely used in scientific research for its unique properties that make it an important tool for investigating various biological processes.
科学的研究の応用
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide has been widely used in scientific research for its ability to inhibit the activity of protein kinases. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC) and protein kinase A (PKA). This inhibition has been used to investigate the role of these kinases in various biological processes, including cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide involves the inhibition of PKC and PKA activity by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of downstream signaling pathways. This inhibition can lead to changes in cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological process being investigated. In general, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cell types. This compound has also been shown to inhibit the activity of PKC and PKA in the brain, leading to changes in synaptic plasticity and memory formation.
実験室実験の利点と制限
One of the main advantages of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide is its ability to selectively inhibit the activity of PKC and PKA. This selectivity allows researchers to investigate the specific role of these kinases in various biological processes. However, this compound has some limitations, including its potential toxicity and off-target effects. Additionally, the use of this compound in vivo can be challenging due to its poor solubility and bioavailability.
将来の方向性
There are several future directions for the use of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide in scientific research. One potential direction is the investigation of the role of PKC and PKA in cancer progression. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential. Another potential direction is the investigation of the role of PKC and PKA in neurological disorders. This compound has been shown to inhibit the activity of PKC and PKA in the brain, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit the activity of PKC and PKA. The use of this compound has led to important insights into the role of these kinases in various biological processes, including cell proliferation, differentiation, and apoptosis. While this compound has some limitations, its unique properties make it an important tool for investigating various biological processes. Future research directions for the use of this compound include investigating its potential as a therapeutic agent for cancer and neurological disorders.
合成法
The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide involves the reaction of 2,3-dihydrophthalic anhydride with phenylhydrazine to form 2-phenyl-2,3-dihydro-1H-isoindol-1-one. This intermediate is then reacted with pentanoyl chloride to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
特性
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-3-12-16(22)20-15-11-7-10-14-17(15)19(24)21(18(14)23)13-8-5-4-6-9-13/h4-11H,2-3,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHNETYOZZDLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 7-methyl-5-[5-(3-nitrophenyl)-2-furyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5019611.png)

![10-acetyl-11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5019615.png)
![1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5019618.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5019628.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5019633.png)
![1-ethoxy-3-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5019647.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5019652.png)
![(2R*,6S*)-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5019666.png)
![3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5019675.png)
![3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5019677.png)